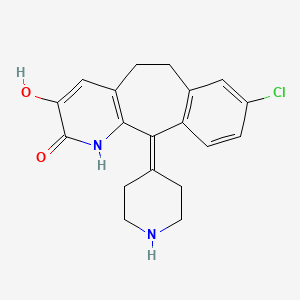

2,3-Dihydroxy Desloratadine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-Dihydroxy Desloratadine is a derivative of Desloratadine, which is a second-generation tricyclic antihistamine. Desloratadine is known for its selective and peripheral H1-antagonist action, which makes it effective in treating allergic conditions such as seasonal allergic rhinitis, perennial allergic rhinitis, and chronic idiopathic urticaria . The addition of hydroxyl groups at the 2 and 3 positions of the Desloratadine molecule results in this compound, which may exhibit unique pharmacological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy Desloratadine typically involves the hydroxylation of Desloratadine. One common method is the microbial biotransformation of Desloratadine using fungi such as Cunninghamella elegans, Cunninghamella echinulata, and Aspergillus niger . These fungi can hydroxylate Desloratadine to produce this compound under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve chemical synthesis routes that include the use of specific catalysts and reaction conditions to achieve selective hydroxylation. The process may involve the use of solvents such as ethanol and propylene glycol, and the reaction conditions may include controlled temperature and pH levels to optimize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dihydroxy Desloratadine can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to remove the hydroxyl groups, reverting to Desloratadine.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl groups with halogens.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of Desloratadine.

Substitution: Formation of halogenated derivatives of Desloratadine.

Applications De Recherche Scientifique

2,3-Dihydroxy Desloratadine has several scientific research applications, including:

Chemistry: Used as a model compound to study hydroxylation reactions and the effects of hydroxyl groups on the pharmacological properties of antihistamines.

Biology: Investigated for its potential effects on histamine receptors and its role in modulating allergic responses.

Medicine: Explored for its potential use in treating allergic conditions and its pharmacokinetic properties compared to Desloratadine.

Mécanisme D'action

2,3-Dihydroxy Desloratadine exerts its effects by competing with free histamine for binding at H1-receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This binding blocks the action of endogenous histamine, leading to temporary relief of allergic symptoms such as nasal congestion and watery eyes. The hydroxyl groups may enhance the binding affinity and selectivity of the compound for H1-receptors, potentially improving its efficacy and reducing side effects .

Comparaison Avec Des Composés Similaires

Desloratadine: The parent compound, known for its selective H1-antagonist action and non-sedating properties.

3-Hydroxy Desloratadine: A hydroxylated metabolite of Desloratadine with similar pharmacological properties.

5-Hydroxy Desloratadine: Another hydroxylated metabolite with potential antihistamine effects.

6-Hydroxy Desloratadine: A minor metabolite with hydroxylation at the 6 position.

Uniqueness of 2,3-Dihydroxy Desloratadine: The presence of hydroxyl groups at both the 2 and 3 positions may confer unique pharmacokinetic and pharmacodynamic properties to this compound. These modifications can potentially enhance its binding affinity for H1-receptors, improve its metabolic stability, and reduce its potential for causing sedation compared to other hydroxylated derivatives .

Propriétés

Formule moléculaire |

C19H19ClN2O2 |

|---|---|

Poids moléculaire |

342.8 g/mol |

Nom IUPAC |

13-chloro-6-hydroxy-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),6,12,14-pentaen-5-one |

InChI |

InChI=1S/C19H19ClN2O2/c20-14-3-4-15-12(9-14)1-2-13-10-16(23)19(24)22-18(13)17(15)11-5-7-21-8-6-11/h3-4,9-10,21,23H,1-2,5-8H2,(H,22,24) |

Clé InChI |

KQLKUYXOSGWEGP-UHFFFAOYSA-N |

SMILES canonique |

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)NC(=O)C(=C2)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-Methylethyl)phenyl]-N'-[4-[2-[(3-phenylpropyl)amino]ethyl]phenyl]-Urea Hydrochloride](/img/structure/B13845913.png)

![(E)-(8S,9S,10S,13S,14S,17R)-17-Ethynyl-10-hydroperoxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl hex-3-enoate](/img/structure/B13845919.png)

![3-(4-tert-butylphenyl)-5-(2H-triazol-4-yl)furo[3,2-b]pyridine](/img/structure/B13845929.png)

![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-4H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B13845969.png)

![5-(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)pyrazin-2-amine](/img/structure/B13845979.png)